5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-3-8-19-15(20)13-12(10-4-6-11(17)7-5-10)9(2)22-14(13)18-16(19)21/h3-7H,1,8H2,2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDHSNJREIEDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CC=C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a thieno[2,3-d]pyrimidine precursor with an allyl group and a 4-fluoro-phenyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl or phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that thienopyrimidine derivatives, including this compound, exhibit promising anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of MIF2 Tautomerase : Similar derivatives have shown inhibitory effects on MIF2 tautomerase activity with IC50 values in the low micromolar range (e.g., 7.2 μM) .
- Cell Line Studies : The compound has been tested against several human cancer cell lines, demonstrating significant antiproliferative activity. For instance, studies have reported effective inhibition of cell growth in lines such as A375 (melanoma) and MCF-7 (breast cancer).
Antimicrobial Activity
Emerging research highlights the potential antimicrobial effects of this compound against various pathogens. Thienopyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activities of thienopyrimidine derivatives. Key factors influencing potency and selectivity include:
- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Modifications to the substituents on the pyrimidine ring can lead to varying degrees of biological activity.
Case Studies
Several studies provide insights into the applications and efficacy of similar compounds:
Thieno[2,3-d]pyrimidine Derivatives
A focused collection of thieno[2,3-d]pyrimidine derivatives revealed potent inhibition against MIF2 with varying IC50 values depending on structural modifications. These findings suggest that further exploration of these derivatives could lead to new therapeutic agents.
Pyrimidinone Derivatives
Research highlighted that pyrimidinone compounds demonstrated significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways. This suggests potential pathways through which 5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one could exert its effects.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin | Anticancer (MIF2 Inhibition) | 7.2 |
| Thieno[2,3-d]pyrimidine Derivative | Antimicrobial | 15 |
| Pyrimidinone Derivative | Anticancer (DNA Synthesis Inhibition) | 11 |
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and is a target for anticancer and antimicrobial drugs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
- 3-Allyl-5-(4-methoxy-phenyl)-2-mercapto-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
- 3-Allyl-5-(4-chloro-phenyl)-2-mercapto-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluoro-phenyl group may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Biological Activity
5-(4-Fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functionalization steps. Recent studies have highlighted various synthetic routes that yield compounds with significant antitumor activities. The specific synthesis pathway for this compound has not been extensively detailed in the literature but follows similar methodologies used for related compounds.
Antitumor Properties
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit potent antitumor activity. For instance, a study evaluated a series of compounds against 60 human tumor cell lines. Among these, certain derivatives showed significant growth inhibition compared to standard treatments like 5-fluorouracil (5-FU). Specifically:
- Compound 20 : TGI (Total Growth Inhibition) of 16.2 µM; GI50 (Growth Inhibition at 50%) of 3.3 µM; LC50 (Lethal Concentration at 50%) of 50.1 µM.
- Compound 23 : TGI of 67.7 µM; GI50 of 6.6 µM; LC50 of 100 µM.
Both compounds exhibited better activity than 5-FU by factors of 7 and 4 respectively, indicating a promising therapeutic potential for the thieno[2,3-d]pyrimidine scaffold in oncology .
The mechanism by which these compounds exert their antitumor effects primarily involves the inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial in folate metabolism and nucleotide synthesis, making it a target for cancer therapeutics:
- Inhibition of DHFR : Compounds from this class bind to DHFR in a manner similar to methotrexate but utilize different pharmacophoric elements to enhance selectivity towards cancer cells .
Case Study 1: In Vitro Evaluation
In vitro evaluations using MCF7 breast cancer cells demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The study reported that the compound's effectiveness was comparable to known chemotherapeutic agents while exhibiting lower cytotoxicity towards normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications at the R position (e.g., substituents on the phenyl ring) could enhance biological activity. For instance, increasing lipophilicity through alkyl substitutions improved passive diffusion across cell membranes, thereby increasing potency against tumor cells .
Data Tables
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) | Relative Activity vs. 5-FU |
|---|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 | 7-fold |
| Compound 23 | 67.7 | 6.6 | 100 | 4-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
